molecular formula C9H8N2O B11920289 4-Aminoquinolin-6-ol

4-Aminoquinolin-6-ol

Cat. No.: B11920289
M. Wt: 160.17 g/mol
InChI Key: YHAXVGVEPIIKPO-UHFFFAOYSA-N
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Description

4-Aminoquinolin-6-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 6-position of the quinoline ring. It has been studied for its potential pharmacological properties and is a precursor for the synthesis of various derivatives with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoquinolin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with appropriate reagents to form the quinoline ring, followed by functional group modifications to introduce the amino and hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Aminoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as antimalarial, anticancer, and antiviral agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Aminoquinolin-6-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives are known to inhibit the activity of enzymes involved in the replication of malaria parasites, thereby exerting their antimalarial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Amodiaquine: Another antimalarial agent with structural similarities.

    Hydroxychloroquine: Used for the treatment of malaria and autoimmune diseases.

Uniqueness

4-Aminoquinolin-6-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for the synthesis of unique derivatives with potentially novel pharmacological properties.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-aminoquinolin-6-ol

InChI

InChI=1S/C9H8N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H,(H2,10,11)

InChI Key

YHAXVGVEPIIKPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)N

Origin of Product

United States

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